molecular formula C10H13BF3K B13457049 Potassium (3-tert-butylphenyl)trifluoroboranuide

Potassium (3-tert-butylphenyl)trifluoroboranuide

Cat. No.: B13457049
M. Wt: 240.12 g/mol
InChI Key: VDUDQGIOLOGWAG-UHFFFAOYSA-N
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Description

Potassium (3-tert-butylphenyl)trifluoroboranuide is a specialized organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly stable and resistant to moisture and air, which is advantageous for its use in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-tert-butylphenyl)trifluoroboranuide can be synthesized through the reaction of 3-tert-butylphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-tert-butylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium (3-tert-butylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of potassium (3-tert-butylphenyl)trifluoroboranuide in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent for these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3-tert-butylphenyl)trifluoroboranuide is unique due to the presence of the tert-butyl group at the meta position, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .

Properties

Molecular Formula

C10H13BF3K

Molecular Weight

240.12 g/mol

IUPAC Name

potassium;(3-tert-butylphenyl)-trifluoroboranuide

InChI

InChI=1S/C10H13BF3.K/c1-10(2,3)8-5-4-6-9(7-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1

InChI Key

VDUDQGIOLOGWAG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)C(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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